Benzamide, N-chloro-N-phenyl-

Description

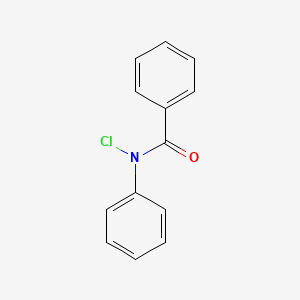

N-Chloro-N-phenylbenzamide is a benzamide derivative characterized by a chloro group and a phenyl group attached to the nitrogen atom of the benzamide core. Benzamides are widely studied due to their versatility in organic synthesis, pharmaceutical applications, and material science. The chloro substituent enhances electrophilicity and stability, while the phenyl group contributes to steric effects and aromatic interactions.

Properties

IUPAC Name |

N-chloro-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-15(12-9-5-2-6-10-12)13(16)11-7-3-1-4-8-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMAMOWDLBJBKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964522 | |

| Record name | N-Chloro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5014-47-1 | |

| Record name | Benzamide, N-chloro-N-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Chloro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-chloro-N-phenyl- typically involves the chlorination of N-phenylbenzamide. One common method is the reaction of N-phenylbenzamide with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition.

Industrial Production Methods: Industrial production of Benzamide, N-chloro-N-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The chlorination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-chloro-N-phenyl- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to N-phenylbenzamide using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation can occur at the phenyl ring or the amide nitrogen, leading to the formation of different products.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium methoxide (NaOMe) or ammonia (NH3) in solvents such as ethanol or methanol.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed:

Substitution: N-phenylbenzamide derivatives with different substituents replacing the chlorine atom.

Reduction: N-phenylbenzamide.

Oxidation: Various oxidized products depending on the reaction conditions and reagents used.

Scientific Research Applications

Benzamide, N-chloro-N-phenyl- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Benzamide, N-chloro-N-phenyl- involves its interaction with specific molecular targets. The chlorine atom and the phenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Conformational Similarities

- N-(2,6-Dichlorophenyl)benzamide (): Shares a trans conformation in the amide group (N–H and C=O bonds), a feature critical for hydrogen bonding and crystallinity. The dichlorophenyl substituent increases steric hindrance compared to the mono-chloro analog, affecting solubility and reactivity .

- 3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide (): The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing resistance to metabolic degradation compared to N-chloro-N-phenylbenzamide. This compound’s melting point and solubility would differ significantly due to the CF₃ group .

- Such substituents could expand applications in catalysis or materials science .

Physicochemical Properties

The table below compares key properties of N-chloro-N-phenylbenzamide with related compounds:

Q & A

Q. How can the crystal structure of N-chloro-N-phenylbenzamide be determined experimentally?

The crystal structure can be resolved using single-crystal X-ray diffraction (SC-XRD) . Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) to measure reflection intensities.

- Structure Solution : Employ direct methods via programs like SHELXS/SHELXD for phase determination .

- Refinement : Optimize atomic coordinates and thermal parameters using SHELXL , which is widely adopted for small-molecule refinement . Visualization tools like Mercury CSD (Cambridge Crystallographic Data Centre) aid in analyzing packing patterns and intermolecular interactions .

Q. What spectroscopic methods are suitable for characterizing N-chloro-N-phenylbenzamide?

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) and C-Cl bonds (550–750 cm⁻¹) .

- Raman Spectroscopy : Complement IR data to resolve vibrational modes, particularly for aromatic ring vibrations .

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns (e.g., phenyl ring protons, amide proton environment) .

Q. How is N-chloro-N-phenylbenzamide synthesized, and what are common pitfalls?

A typical synthesis involves:

- Chlorination : React N-phenylbenzamide with a chlorinating agent (e.g., Cl gas or SOCl) under anhydrous conditions.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.

- Yield Optimization : Monitor reaction temperature (0–5°C prevents over-chlorination) and stoichiometry. Contradictions in reported yields may arise from variations in solvent polarity or catalyst choice .

Advanced Research Questions

Q. How can computational methods predict the thermodynamic properties of N-chloro-N-phenylbenzamide?

- Density Functional Theory (DFT) : Calculate enthalpy changes (ΔH°), Gibbs free energy (ΔG°), and entropy (ΔS°) using software like Gaussian or ORCA. Compare results with experimental data from NIST Chemistry WebBook (e.g., ΔrH° values for related benzamide derivatives) .

- Critical Analysis : Validate computational models against crystallographic data (e.g., bond lengths, angles) to ensure accuracy .

Q. What strategies resolve contradictions in crystallographic data refinement for halogenated benzamides?

- Twinning Analysis : Use SHELXL to handle twinned crystals, common in halogenated compounds due to symmetry mismatches .

- Disorder Modeling : Apply PART instructions in SHELXL to model disordered chlorine atoms or phenyl rings .

- Validation Tools : Cross-check with Mercury CSD ’s "Packing Similarity" feature to identify atypical intermolecular contacts .

Q. How can vibrational spectroscopy distinguish between polymorphs of N-chloro-N-phenylbenzamide?

- High-Resolution IR/Raman : Detect subtle shifts in C=O or C-Cl stretches caused by hydrogen bonding variations.

- DFT-Assisted Assignments : Simulate spectra for proposed polymorphs and match experimental peaks. For example, a 10–15 cm⁻¹ shift in amide I bands may indicate different hydrogen-bonding networks .

Q. What role does N-chloro-N-phenylbenzamide play in medicinal chemistry research?

- Pharmacophore Design : The chloro and amide groups serve as hydrogen-bond acceptors/donors in receptor-ligand interactions.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorination at para positions) to enhance binding affinity. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like kinases or GPCRs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.